4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid
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Overview
Description
4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid is a complex organic compound that features a combination of carboxylic acid, thiophene, imidazole, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid typically involves multi-step organic reactions. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Thiophene Moiety: This involves the reaction of a thiophene derivative with an appropriate electrophile.
Coupling Reactions: The final step involves coupling the imidazole and thiophene derivatives with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and imidazole moieties.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of sulfoxides or sulfones from thiophene.
Reduction: Formation of alcohols from carboxylic acids.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.
Industry
Polymer Synthesis: The compound can be used as a monomer or additive in the synthesis of specialty polymers.
Electronics: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions. The thiophene and imidazole moieties can engage in electron transfer processes, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2-thiophenemethanol.
Imidazole Derivatives: Compounds like 2-methylimidazole and 4-nitroimidazole.
Uniqueness
The uniqueness of 4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid lies in its multi-functional structure, which combines several reactive moieties in a single molecule. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H26N2O7S2 |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid |
InChI |
InChI=1S/C22H22N2O4S.CH4O3S/c1-2-4-20-23-13-18(11-17(22(27)28)12-19-5-3-10-29-19)24(20)14-15-6-8-16(9-7-15)21(25)26;1-5(2,3)4/h3,5-11,13H,2,4,12,14H2,1H3,(H,25,26)(H,27,28);1H3,(H,2,3,4)/b17-11+; |
InChI Key |
CQOCLOZWCKAJGX-SJDTYFKWSA-N |
Isomeric SMILES |
CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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